![molecular formula C17H13ClN2O3 B5971096 N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5971096.png)
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system.
Mechanism of Action
NAE is responsible for the activation of NEDD8, a small ubiquitin-like protein that plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells through the activation of the unfolded protein response. In addition, N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its potency and specificity for NAE inhibition. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to have off-target effects, which may limit its clinical application.
Future Directions
For N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide treatment, and the investigation of the potential use of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other cancer therapies. In addition, the role of NAE in other cellular processes, such as DNA damage response and immune regulation, is an area of active research.
Synthesis Methods
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of 3-chloro-2-methylphenylisocyanate with 2-hydroxybenzaldehyde to form the isoxazole ring, followed by the addition of a carboxamide group to the nitrogen atom of the isoxazole ring. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-12(18)6-4-7-13(10)19-17(22)14-9-16(23-20-14)11-5-2-3-8-15(11)21/h2-9,21H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKYLLECOHLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
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